7-(Iodomethyl)-1,12-dimethyltetraphene

Description

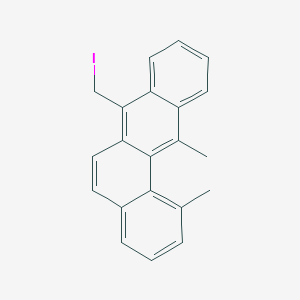

7-(Iodomethyl)-1,12-dimethyltetraphene (CAS: 495552; MF: C₂₁H₁₇I; MW: 396.26) is a polycyclic aromatic hydrocarbon (PAH) derivative of benz[a]anthracene (tetraphene) with two methyl groups at positions 1 and 12 and an iodomethyl (-CH₂I) substituent at position 7 . The compound’s planar aromatic structure, combined with its halogenated and alkylated functional groups, confers unique physicochemical properties. The iodomethyl group serves as a reactive handle for further chemical modifications, such as nucleophilic substitution or cross-coupling reactions, making it valuable in synthetic organic chemistry and materials science. Its polar surface area (PSA) of 0 indicates high hydrophobicity, typical of unfunctionalized PAHs, which influences solubility and aggregation behavior .

Properties

CAS No. |

60786-50-7 |

|---|---|

Molecular Formula |

C21H17I |

Molecular Weight |

396.3 g/mol |

IUPAC Name |

7-(iodomethyl)-1,12-dimethylbenzo[a]anthracene |

InChI |

InChI=1S/C21H17I/c1-13-6-5-7-15-10-11-18-19(12-22)17-9-4-3-8-16(17)14(2)21(18)20(13)15/h3-11H,12H2,1-2H3 |

InChI Key |

HDPMXYHDDUFVOV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C=CC3=C(C4=CC=CC=C4C(=C32)C)CI |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

The compound is compared to structurally related PAHs and halogenated derivatives to highlight its distinct properties:

Research Findings and Analysis

Reactivity: The iodomethyl group in this compound provides a superior leaving group compared to non-halogenated analogs like 1,12-dimethyltetraphene. This facilitates Suzuki-Miyaura or Ullmann-type couplings, which are less feasible in the absence of a halogen .

Physicochemical Properties :

- The molecular weight (396.26) and extended aromatic system of this compound result in lower solubility in polar solvents compared to smaller PAHs like 9-(iodomethyl)anthracene (MW: 294.15) .

- Methyl groups at positions 1 and 12 increase lipophilicity, which may enhance aggregation in hydrophobic environments, a trait leveraged in organic semiconductor design .

Applications: Unlike non-halogenated PAHs (e.g., 1,12-dimethyltetraphene), the iodomethyl group enables precise functionalization for drug delivery systems or fluorescent probes. Compared to bromine analogs, iodine’s larger atomic radius and weaker C-I bond may favor radical-mediated reactions or photochemical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.